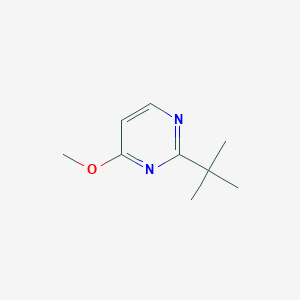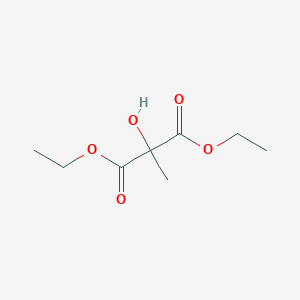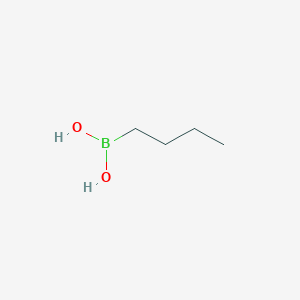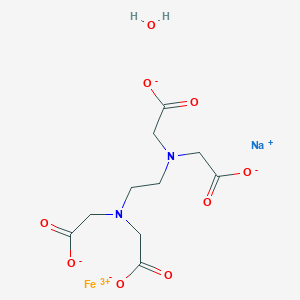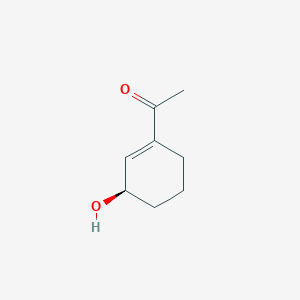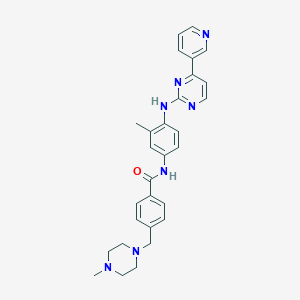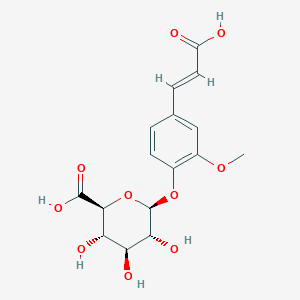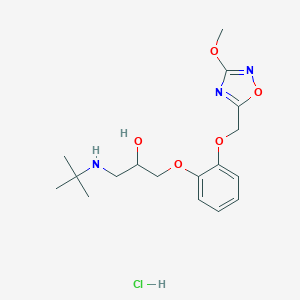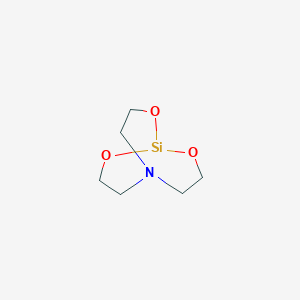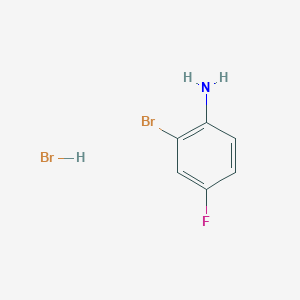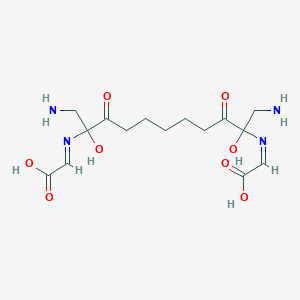
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine), also known as DTPA-bis(glycine), is a chelating agent that is widely used in scientific research. This compound has a high affinity for metal ions, especially heavy metal ions, and is commonly used to remove these ions from biological systems.
Mechanism Of Action
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) works by forming stable complexes with metal ions, which are then excreted from the body. The chelation process involves the formation of a coordinate bond between the metal ion and the chelating agent. The resulting complex is then eliminated from the body through urine or feces.
Biochemical And Physiological Effects
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) has been shown to have low toxicity and is generally well-tolerated by the body. It is rapidly excreted from the body and does not accumulate in tissues. However, it can cause some side effects, such as nausea, vomiting, and diarrhea.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) is its high affinity for metal ions, which makes it an effective chelating agent. It is also water-soluble, which makes it easy to administer. However, it has some limitations, such as its low selectivity for specific metal ions and its inability to penetrate cell membranes.
Future Directions
There are several future directions for research on 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine). One area of focus is on developing more selective chelating agents that can target specific metal ions. Another area of research is on the use of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) in the treatment of heavy metal poisoning and other diseases. Finally, there is a need for more studies on the long-term effects of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) on the body.
Synthesis Methods
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) can be synthesized by reacting DTPA dianhydride with glycine in the presence of a catalyst. The reaction results in the formation of a white crystalline powder that is soluble in water and has a molecular weight of 492.5 g/mol.
Scientific Research Applications
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) has a wide range of scientific research applications. It is commonly used as a chelating agent to remove heavy metal ions from biological systems, such as in the treatment of heavy metal poisoning. It is also used in the production of radiopharmaceuticals for diagnostic imaging and cancer therapy.
properties
CAS RN |
143673-92-1 |
|---|---|
Product Name |
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine) |
Molecular Formula |
C15H24N4O8 |
Molecular Weight |
388.37 g/mol |
IUPAC Name |
(2E)-2-[1,11-diamino-10-[(Z)-carboxymethylideneamino]-2,10-dihydroxy-3,9-dioxoundecan-2-yl]iminoacetic acid |
InChI |
InChI=1S/C15H24N4O8/c16-8-14(26,18-6-12(22)23)10(20)4-2-1-3-5-11(21)15(27,9-17)19-7-13(24)25/h6-7,26-27H,1-5,8-9,16-17H2,(H,22,23)(H,24,25)/b18-6-,19-7+ |
InChI Key |
ZLDUGBDBIBRBKP-UHFFFAOYSA-N |
Isomeric SMILES |
C(CCC(=O)C(CN)(/N=C/C(=O)O)O)CCC(=O)C(CN)(/N=C\C(=O)O)O |
SMILES |
C(CCC(=O)C(CN)(N=CC(=O)O)O)CCC(=O)C(CN)(N=CC(=O)O)O |
Canonical SMILES |
C(CCC(=O)C(CN)(N=CC(=O)O)O)CCC(=O)C(CN)(N=CC(=O)O)O |
synonyms |
(2Z)-2-[1,11-diamino-10-(carboxymethylideneamino)-2,10-dihydroxy-3,9-d ioxo-undecan-2-yl]iminoacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)

